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Compound Name: ATTO 590

Cat. No.: B1261490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the

fluorescent dye ATTO 590 in flow cytometry (FACS) applications. ATTO 590 is a robust and

photostable fluorophore, making it an excellent choice for multicolor flow cytometry

experiments.

Introduction to ATTO 590
ATTO 590 is a fluorescent label that belongs to the rhodamine class of dyes.[1][2] It is

characterized by its strong absorption, high fluorescence quantum yield, and exceptional

thermal and photo-stability.[1][3] These properties make it highly suitable for a range of

applications, including single-molecule detection, high-resolution microscopy, and flow

cytometry.[1] In flow cytometry, its spectral characteristics allow for its effective use in multicolor

panels, often as a substitute for other dyes in the same spectral region, such as Alexa Fluor®

594.[4]

Key Characteristics and Advantages of ATTO 590
ATTO 590 offers several advantages for flow cytometry applications:

High Photostability: ATTO dyes are known for their resistance to photobleaching, which

ensures a more stable fluorescence signal during extended acquisition times on a flow
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cytometer.[1]

Strong Fluorescence Signal: With a high quantum yield, ATTO 590 provides bright signals,

which is particularly beneficial for the detection of low-abundance antigens.[1][5]

Good Water Solubility: Its hydrophilic nature helps to minimize non-specific binding of

antibody conjugates to cells.

pH Insensitivity: The fluorescence of ATTO 590 is stable over a broad pH range, providing

consistent performance in various staining buffers.

Spectral Properties of ATTO 590
A thorough understanding of the spectral properties of ATTO 590 is crucial for successful

integration into a multicolor flow cytometry panel and for setting up the instrument correctly.

Property Value Reference(s)

Excitation Maximum (λex) 592 - 594 nm [6][7][8]

Emission Maximum (λem) 621 - 624 nm [6][7][8]

Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹ [2][5]

Fluorescence Quantum Yield

(η)
~0.80 [5]

Recommended Laser Line(s)
561 nm (Yellow-Green), 594

nm
[5]

Experimental Protocols
Antibody Conjugation with ATTO 590 NHS-Ester
This protocol describes the conjugation of ATTO 590 NHS-ester to a primary antibody. The

degree of labeling (DOL) should be optimized for each antibody and application.

Materials:

Purified antibody (free of amine-containing buffers like Tris)
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ATTO 590 NHS-ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Purification column (e.g., Sephadex G-25)

Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

Prepare the Antibody:

Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the

antibody is in a buffer containing amines, dialyze it against PBS overnight.

Prepare the Dye:

Shortly before use, dissolve the ATTO 590 NHS-ester in a small amount of anhydrous

DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]

Conjugation Reaction:

Add a calculated amount of the ATTO 590 stock solution to the antibody solution. A 5-10

fold molar excess of the dye to the antibody is a good starting point.

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle

stirring.[9]

Purification:

Separate the labeled antibody from the unconjugated dye using a gel filtration column

(e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.[10]

Collect the fractions containing the labeled antibody (typically the first colored fractions).

Characterization (Optional but Recommended):
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Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and 594 nm.

Storage:

Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot

and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

Workflow for Antibody Conjugation
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Caption: Workflow for conjugating an antibody with ATTO 590 NHS-ester.

Cell Surface Staining with ATTO 590-Conjugated
Antibody
This is a general protocol for staining cell surface antigens for flow cytometry analysis.

Optimization of antibody concentration (titration) is highly recommended.

Materials:

Single-cell suspension (e.g., PBMCs, cultured cells)

ATTO 590-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
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Fc receptor blocking solution (optional, but recommended for immune cells)

Viability dye (optional)

12 x 75 mm flow cytometry tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining

Buffer.

Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.

Fc Receptor Blocking (Optional):

Aliquot 1 x 10⁶ cells per tube.

Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.

Antibody Staining:

Without washing, add the predetermined optimal concentration of the ATTO 590-

conjugated antibody to the cell suspension.

Vortex gently and incubate for 30 minutes at 4°C in the dark.

Washing:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300 x g for 5 minutes at 4°C.

Decant the supernatant.

Repeat the wash step.

Viability Staining (Optional):
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If using a viability dye that is not compatible with fixation, add it at this step according to

the manufacturer's instructions.

Resuspension and Acquisition:

Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry

Staining Buffer.

Analyze the samples on a flow cytometer.

Workflow for Cell Surface Staining
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Caption: General workflow for cell surface staining with an ATTO 590 conjugate.

Instrument Setup and Multicolor Panel Design
Instrument Configuration
ATTO 590 is optimally excited by the yellow-green (561 nm) laser, which is common on modern

flow cytometers. It can also be excited to a lesser extent by a 594 nm laser. The emission is

typically collected in a channel with a bandpass filter around 610-630 nm (e.g., 610/20 or

620/15).

Multicolor Panel Design Considerations
When designing a multicolor panel that includes ATTO 590, consider the following:

Antigen Density: Assign brighter fluorophores to antigens with lower expression levels and

dimmer fluorophores to highly expressed antigens.
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Spectral Overlap: Use an online spectrum viewer to assess the spectral overlap between

ATTO 590 and other fluorophores in your panel.[7] ATTO 590 has spectral overlap with other

dyes in the orange-red range, such as PE-Texas Red and PE-CF594.

Compensation: Proper compensation is crucial to correct for spectral overlap.[11] Always

include single-stained compensation controls for each fluorophore in your panel.[12] These

can be cells or compensation beads.[13]

Fluorescence Minus One (FMO) Controls: FMO controls are important for setting accurate

gates, especially for populations with continuous or low levels of expression.[12]

Example 3-Color Panel:

FITC (or another blue-excited dye): For a highly expressed marker (e.g., CD45).

PE: For a moderately expressed marker.

ATTO 590: For a marker with low to moderate expression.

Logical Relationship for Panel Design
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Caption: Key considerations for designing a multicolor flow cytometry panel.

Troubleshooting
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Issue Possible Cause(s)
Suggested
Solution(s)

Reference(s)

Weak or No Signal

- Suboptimal antibody

concentration- Low

antigen expression-

Photobleaching-

Incorrect instrument

settings

- Titrate the antibody

to determine the

optimal

concentration.- Use a

brighter fluorophore

for low-abundance

targets.- Protect

stained samples from

light.- Ensure correct

laser and filter

combination for ATTO

590.

[14][15]

High Background

- Non-specific

antibody binding-

Insufficient washing-

Dead cells

- Use an Fc block,

especially for immune

cells.- Increase the

number of wash

steps.- Include a

viability dye to exclude

dead cells from the

analysis.

[16][17]

Compensation Issues - Incorrectly prepared

compensation

controls- Tandem dye

degradation

- Ensure single-stain

controls are bright and

have a clear positive

and negative

population.- Use the

same antibody

conjugate for

compensation and

experimental

samples.- For tandem

dyes, use

compensation beads

and handle them

according to the

[11][18]
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manufacturer's

instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ATTO 590 in Flow Cytometry (FACS) Applications:
Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261490#atto-590-in-flow-cytometry-facs-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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